
TNPA-methylenedioxy HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TNPA-methylenedioxy HCl: is a chemical compound known for its versatile applications in scientific research. It is characterized by the presence of a methylenedioxy group, which is a functional group consisting of two oxygen atoms connected by a methylene bridge (-O-CH2-O-). This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TNPA-methylenedioxy HCl typically involves the formation of the methylenedioxy bridge. One common method is the reaction of a precursor compound with formaldehyde and a suitable acid catalyst to form the methylenedioxy group. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the precursor compounds are mixed with formaldehyde and an acid catalyst under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions: TNPA-methylenedioxy HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methylenedioxy group can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: TNPA-methylenedioxy HCl is used as a reagent in organic synthesis, particularly in the formation of complex molecules with methylenedioxy groups. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of methylenedioxy-containing compounds on biological systems. It is often used in experiments involving enzyme inhibition and receptor binding studies.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with methylenedioxy groups. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: this compound is used in the production of various industrial chemicals and materials. It is also employed in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of TNPA-methylenedioxy HCl involves its interaction with specific molecular targets and pathways. The methylenedioxy group can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
3,4-Methylenedioxyamphetamine (MDA): A compound with similar methylenedioxy group, known for its psychoactive properties.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-benzylcathinone: A compound with similar structural features, used in forensic and toxicological studies.
Uniqueness: TNPA-methylenedioxy HCl is unique due to its specific chemical structure and the presence of the methylenedioxy group, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications makes it a valuable compound in multiple fields.
属性
CAS 编号 |
126874-88-2 |
|---|---|
分子式 |
C20H19NO3 . HCl |
分子量 |
357.84 |
纯度 |
>98% |
同义词 |
2-Hydroxy-10,11-methylenedioxy-N-propylnoraporphine hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


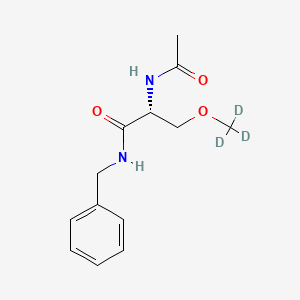
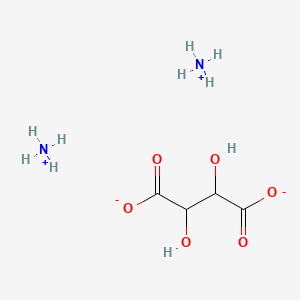
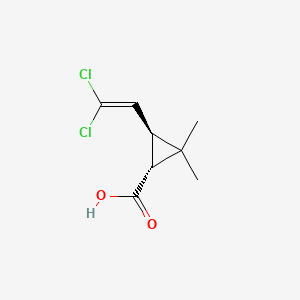
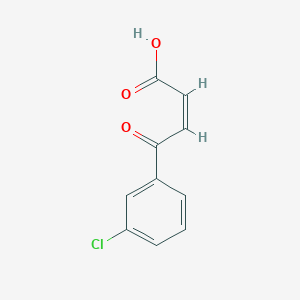
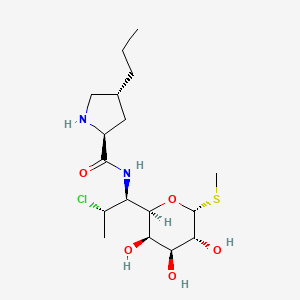
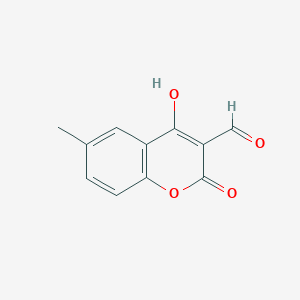
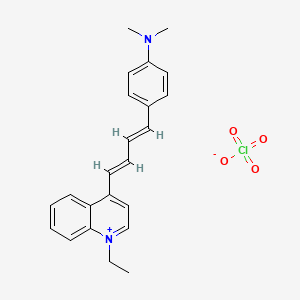
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
